An In-Depth Technical Guide to 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran
An In-Depth Technical Guide to 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, a deuterated analog of a potential metabolite of the potent antiarrhythmic drug, Amiodarone. This document details its chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and explores its presumed biological activities and mechanisms of action based on its structural relationship to Amiodarone. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran is a stable isotope-labeled derivative of a compound structurally related to Amiodarone. Amiodarone is a complex and highly effective antiarrhythmic agent with a multifaceted mechanism of action, primarily classified as a Vaughan Williams Class III antiarrhythmic. Its therapeutic efficacy is, however, accompanied by a challenging side-effect profile, partly attributed to its complex metabolism and the actions of its metabolites. The deuteration of molecules is a common strategy in drug development to favorably alter pharmacokinetic properties, such as metabolic stability, without significantly changing the core pharmacology. This guide focuses on the synthesis and anticipated biological context of this deuterated benzofuran derivative.
Chemical and Physical Properties
The chemical and physical properties of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran and its non-deuterated counterpart are summarized in the table below.
| Property | Value (Deuterated) | Value (Non-deuterated) |
| IUPAC Name | (2-butyl-1-benzofuran-4-yl)(4-(2-bromoethoxy-1,1,2,2-d4)-3,5-diiodophenyl)methanone | (2-butyl-1-benzofuran-4-yl)(4-(2-bromoethoxy)-3,5-diiodophenyl)methanone |
| Molecular Formula | C₂₁H₁₅D₄BrI₂O₃ | C₂₁H₁₉BrI₂O₃ |
| Molecular Weight | 657.14 g/mol | 653.09 g/mol [1] |
| CAS Number | 1216376-62-3 | 96027-84-8[1] |
| Appearance | Likely a solid | Light Yellow Solid[2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and DMSO. | Soluble in Dichloromethane. |
Synthesis and Experimental Protocols
The synthesis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran can be conceptualized in a multi-step process, culminating in the alkylation of a key benzofuran intermediate with a deuterated bromoalkane. The following protocols are based on established synthetic methodologies for benzofuran derivatives and Williamson ether synthesis.
Synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (Intermediate)
This key intermediate is synthesized through a three-step process as described in the patent literature[3].
Step 1: Synthesis of 2-Butylbenzofuran
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Reaction: Reflux reaction of a 2-halo caproic acid ester with salicylaldehyde in the presence of an acid-binding agent.
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Procedure:
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To a solution of salicylaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of a 2-halo caproic acid ester (e.g., ethyl 2-bromocaproate) and a slight excess of a base (e.g., potassium carbonate).
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-butylbenzofuran.
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Step 2: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
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Reaction: Friedel-Crafts acylation of 2-butylbenzofuran with p-anisoyl chloride followed by demethylation.
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Procedure:
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Dissolve 2-butylbenzofuran in a dry, non-polar solvent (e.g., dichloromethane) and cool in an ice bath.
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Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise with stirring.
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Slowly add p-anisoyl chloride and allow the reaction to proceed at room temperature for several hours.
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Quench the reaction by carefully adding it to ice-water, followed by acidification with dilute HCl.
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Extract the product with an organic solvent, wash, dry, and concentrate.
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The resulting methoxy-protected intermediate is then demethylated using a reagent like boron tribromide in a suitable solvent to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
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Purify the product by crystallization or column chromatography.
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Step 3: Iodination to 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
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Reaction: Electrophilic iodination of the phenolic ring.
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Procedure:
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Dissolve 2-butyl-3-(4-hydroxybenzoyl)benzofuran in a suitable solvent (e.g., a mixture of an alcohol and water).
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Add an acid-binding agent (e.g., sodium bicarbonate) and iodine.
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Add an oxidizing agent (e.g., hydrogen peroxide) dropwise while maintaining the reaction temperature.
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Stir the reaction at an elevated temperature for a few hours.
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After completion, cool the mixture and acidify with a mineral acid to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to obtain 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran[3].
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Synthesis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran
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Reaction: Williamson ether synthesis using the phenolic intermediate and 1,2-dibromoethane-d4.
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Plausible Protocol:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran in a dry, polar aprotic solvent (e.g., DMF or acetonitrile).
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Add a slight excess of a base (e.g., potassium carbonate or sodium hydride) and stir the mixture at room temperature for 30 minutes to form the phenoxide.
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Add a stoichiometric amount of 1,2-dibromoethane-d4 to the reaction mixture.
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Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
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Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
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Wash the organic layer sequentially with dilute aqueous base, water, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran.
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Caption: Synthetic pathway for the target compound.
Biological Context and Potential Mechanisms of Action
The biological activities of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran have not been explicitly reported. However, its structural similarity to Amiodarone allows for informed postulations regarding its potential pharmacological effects.
Interaction with Cardiac Ion Channels
Amiodarone exerts its antiarrhythmic effects by interacting with multiple cardiac ion channels[4]. It is anticipated that the deuterated compound would retain these properties.
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Potassium Channels (Class III action): The primary action of Amiodarone is the blockade of the rapidly activating delayed rectifier potassium current (IKr), mediated by the hERG channel, and the slowly activating delayed rectifier potassium current (IKs). This prolongs the action potential duration and the effective refractory period in cardiac myocytes[5].
-
Sodium Channels (Class I action): Amiodarone also blocks inactivated sodium channels, which contributes to its efficacy in treating tachyarrhythmias.
-
Calcium Channels (Class IV action): L-type calcium channel blockade by Amiodarone can slow sinus node firing and atrioventricular conduction.
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Adrenergic Receptors (Class II action): Amiodarone exhibits non-competitive beta-adrenergic antagonism.
Quantitative Data for Amiodarone's hERG Channel Blockade:
| Parameter | Value | Reference |
| IC₅₀ (WT hERG) | ~1 µM | [6] |
Interference with Thyroid Hormone Metabolism
Amiodarone and its metabolites are known to interfere with thyroid hormone homeostasis due to their high iodine content and structural resemblance to thyroid hormones[7][8].
-
Inhibition of Deiodinases: Amiodarone inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by blocking type 1 and type 2 deiodinase enzymes[7]. This can lead to an increase in serum T4 and a decrease in T3 levels.
-
Interaction with Thyroid Hormone Receptors: Amiodarone and its metabolites can act as antagonists at the thyroid hormone receptors, further contributing to a hypothyroid-like state at the tissue level[7].
Caption: Potential biological targets and pathways.
Experimental Protocols for Biological Assays
To evaluate the biological activity of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran, the following experimental protocols, adapted from studies on Amiodarone and its analogs, can be employed.
hERG Potassium Channel Patch-Clamp Assay
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Objective: To determine the inhibitory effect of the compound on the IKr current.
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Methodology:
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Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
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Electrophysiology: Perform whole-cell patch-clamp recordings.
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Voltage Protocol: Use a voltage protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.
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Compound Application: Perfuse the cells with increasing concentrations of the test compound.
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Data Analysis: Measure the reduction in the tail current amplitude at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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In Vitro Deiodinase Inhibition Assay
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Objective: To assess the inhibitory activity of the compound on type 1 deiodinase.
-
Methodology:
-
Enzyme Source: Prepare microsomes from rat or human liver, a rich source of type 1 deiodinase.
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Substrate: Use radiolabeled 125I-T4 as the substrate.
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Reaction: Incubate the liver microsomes with 125I-T4 and a cofactor (e.g., dithiothreitol) in the presence of various concentrations of the test compound.
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Product Separation: Separate the product (125I-) from the substrate using a suitable method, such as ion-exchange chromatography.
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Quantification: Measure the radioactivity of the product to determine the rate of deiodination.
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Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
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Caption: Workflow for biological activity assays.
Conclusion
2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran represents a valuable tool for research into the pharmacology and pharmacokinetics of Amiodarone-like compounds. While direct experimental data on this specific deuterated molecule is limited, its structural relationship to Amiodarone provides a strong foundation for predicting its biological activities. The synthetic and experimental protocols detailed in this guide offer a framework for its preparation and biological evaluation. Further research is warranted to fully elucidate the impact of deuteration on its metabolic stability, efficacy, and safety profile, which could ultimately inform the design of novel antiarrhythmic agents with improved therapeutic indices.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
- 4. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Amiodarone and the thyroid: a practical guide to the management of thyroid dysfunction induced by amiodarone therapy - PMC [pmc.ncbi.nlm.nih.gov]
